molecular formula C10H8BrNO2S B13931549 6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3h)-one CAS No. 110817-94-2

6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3h)-one

Cat. No.: B13931549
CAS No.: 110817-94-2
M. Wt: 286.15 g/mol
InChI Key: QKYKPQRMRZCDQM-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 6th position and a 2-oxopropyl group at the 3rd position on the benzothiazole ring

Preparation Methods

The synthesis of 6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial production methods for this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Condensation Reactions: The carbonyl group in the 2-oxopropyl moiety can participate in condensation reactions with amines, hydrazines, or other nucleophiles to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication, leading to its therapeutic effects.

Comparison with Similar Compounds

6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.

    6-Chloro-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one: Similar in structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    3-(2-Hydroxypropyl)-1,3-benzothiazol-2(3H)-one: Lacks the bromine atom, which may affect its chemical properties and applications.

Properties

CAS No.

110817-94-2

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

6-bromo-3-(2-oxopropyl)-1,3-benzothiazol-2-one

InChI

InChI=1S/C10H8BrNO2S/c1-6(13)5-12-8-3-2-7(11)4-9(8)15-10(12)14/h2-4H,5H2,1H3

InChI Key

QKYKPQRMRZCDQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C2=C(C=C(C=C2)Br)SC1=O

Origin of Product

United States

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